molecular formula C10H18N2O2 B1487940 1-(Azetidine-3-carbonyl)-3-(methoxymethyl)pyrrolidine CAS No. 1494802-48-0

1-(Azetidine-3-carbonyl)-3-(methoxymethyl)pyrrolidine

Cat. No.: B1487940
CAS No.: 1494802-48-0
M. Wt: 198.26 g/mol
InChI Key: MYFDICXWQRCHJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Azetidine-3-carbonyl)-3-(methoxymethyl)pyrrolidine is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound features an azetidine ring, a pyrrolidine ring, and a methoxymethyl group, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Azetidine-3-carbonyl)-3-(methoxymethyl)pyrrolidine typically involves multiple steps, starting with the preparation of azetidine-3-carboxylic acid and methoxymethylpyrrolidine. The reaction conditions often require the use of strong bases, such as sodium hydride, and coupling reagents like carbodiimides (e.g., DCC, EDC) to facilitate the formation of the amide bond.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and yield. The use of automated synthesis platforms and optimized reaction conditions can help achieve large-scale production while maintaining high purity and consistency.

Chemical Reactions Analysis

Types of Reactions: 1-(Azetidine-3-carbonyl)-3-(methoxymethyl)pyrrolidine can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be employed to modify the compound's structure.

  • Substitution: Nucleophilic substitution reactions can introduce new substituents at specific positions on the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles such as alkyl halides and amines can be used in substitution reactions.

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can be further utilized in different applications.

Scientific Research Applications

1-(Azetidine-3-carbonyl)-3-(methoxymethyl)pyrrolidine has found applications in several scientific fields:

  • Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

  • Biology: It serves as a tool in biochemical studies to understand enzyme mechanisms and protein interactions.

  • Medicine: The compound has potential therapeutic applications, including as a precursor for drug development.

  • Industry: It is utilized in the manufacturing of specialty chemicals and materials.

Comparison with Similar Compounds

1-(Azetidine-3-carbonyl)-3-(methoxymethyl)pyrrolidine is unique due to its specific structural features. Similar compounds include:

  • Azetidine-3-carboxylic acid derivatives: These compounds share the azetidine ring but differ in their functional groups.

  • Pyrrolidine derivatives: These compounds contain the pyrrolidine ring but may have different substituents.

  • Methoxymethyl-containing compounds: These compounds have the methoxymethyl group but may lack the azetidine or pyrrolidine rings.

The uniqueness of this compound lies in the combination of these structural elements, which provides it with distinct chemical and biological properties.

Properties

IUPAC Name

azetidin-3-yl-[3-(methoxymethyl)pyrrolidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O2/c1-14-7-8-2-3-12(6-8)10(13)9-4-11-5-9/h8-9,11H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYFDICXWQRCHJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1CCN(C1)C(=O)C2CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Azetidine-3-carbonyl)-3-(methoxymethyl)pyrrolidine
Reactant of Route 2
1-(Azetidine-3-carbonyl)-3-(methoxymethyl)pyrrolidine
Reactant of Route 3
1-(Azetidine-3-carbonyl)-3-(methoxymethyl)pyrrolidine
Reactant of Route 4
Reactant of Route 4
1-(Azetidine-3-carbonyl)-3-(methoxymethyl)pyrrolidine
Reactant of Route 5
Reactant of Route 5
1-(Azetidine-3-carbonyl)-3-(methoxymethyl)pyrrolidine
Reactant of Route 6
1-(Azetidine-3-carbonyl)-3-(methoxymethyl)pyrrolidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.